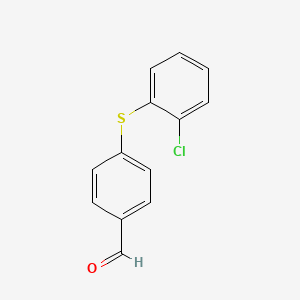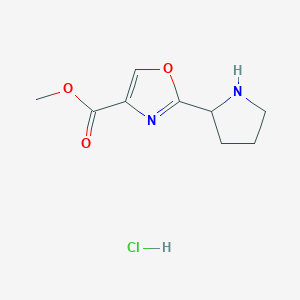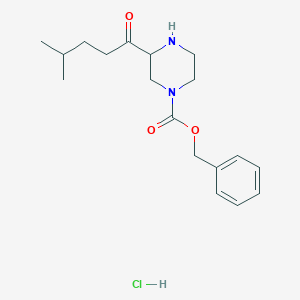
4-(2-Chlorophenylthio)benzaldehyde
Vue d'ensemble
Description
4-(2-Chlorophenylthio)benzaldehyde, also known as 2-(4-Chlorophenylthio)benzaldehyde, is a chemical compound with the molecular formula C13H9ClOS . It has a molecular weight of 248.73 .
Molecular Structure Analysis
The InChI code for 4-(2-Chlorophenylthio)benzaldehyde is1S/C13H9ClOS/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
4-(2-Chlorophenylthio)benzaldehyde is a solid compound . It has a boiling point of 102-104°C at 18.6 hPa and a melting point range of 73.8-75.4°C . The compound is air sensitive .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Oxidation of Alcohols
Benzaldehyde derivatives play a crucial role as intermediates in the oxidation of alcohols to aldehydes, a fundamental transformation in organic synthesis and industrial applications. For instance, sulfated Ti-SBA-15 catalysts enhance the conversion of benzyl alcohol to benzaldehyde, demonstrating the importance of surface acidity and mesoporous materials in catalysis (Rajesh Sharma, K. Soni, A. Dalai, 2012). Such findings could imply that derivatives like "4-(2-Chlorophenylthio)benzaldehyde" may also be relevant in catalytic processes for synthesizing or modifying organic compounds.
Photocatalysis
Research on graphitic carbon nitride (g-C3N4) modified through various post-treatment routes for the photocatalytic conversion of benzyl alcohol to benzaldehyde underlines the potential of metal-free catalysts in green chemistry. The study illustrates how different treatments can significantly enhance the photocatalytic activity, offering an environmentally friendly alternative to traditional oxidation methods (M. J. Lima et al., 2017).
Material Science
- Synthesis of Functional Materials: Benzaldehyde derivatives are used as building blocks in the synthesis of complex organic molecules and materials. For example, the selective synthesis of benzaldehydes via regio-selective formylation introduces a pathway to incorporate isotopic labels into benzaldehyde derivatives. This method has applications in the synthesis of natural products and pharmaceutical drugs, highlighting the versatility of benzaldehyde derivatives in creating functionalized materials (S. B. Boga, A. Alhassan, D. Hesk, 2014).
Advanced Oxidation Processes
- Aerobic Oxidation of Toluene: The development of robust and highly active catalysts for the benzaldehyde evolution reaction from toluene showcases the intersection of material science and chemistry in creating more sustainable industrial processes. By using oxygen vacancy-rich tungsten oxide nanowire networks, researchers achieved high selectivity and yields in the oxidation of toluene to benzaldehyde under visible light, presenting a greener alternative to traditional methods (H. Bai et al., 2016).
Propriétés
IUPAC Name |
4-(2-chlorophenyl)sulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKHNXYXXWZBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenylthio)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B1487417.png)
![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)
![1-(3-Methoxybenzyl)-2-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1487419.png)
![3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1487421.png)
![2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B1487423.png)

![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)
![2-Amino-4-methyl-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487427.png)
![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487428.png)

![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)

![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)
